molecular formula C6H12ClNO2 B13359592 trans-4-(Dimethylamino)-2-butenoic Acid Hydrochloride

trans-4-(Dimethylamino)-2-butenoic Acid Hydrochloride

Cat. No.: B13359592
M. Wt: 165.62 g/mol
InChI Key: UUHNQHFOIVLAQX-LNKPDPKZSA-N
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Description

(Z)-4-(Dimethylamino)but-2-enoic acid hydrochloride is an organic compound with a unique structure that includes a dimethylamino group and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(Dimethylamino)but-2-enoic acid hydrochloride typically involves the reaction of dimethylamine with but-2-enoic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of (Z)-4-(Dimethylamino)but-2-enoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and concentration to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(Dimethylamino)but-2-enoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can react with the dimethylamino group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(Dimethylamino)but-2-enoic acid hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and catalysis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with biological molecules, making it useful in biochemical assays.

Medicine

In medicine, (Z)-4-(Dimethylamino)but-2-enoic acid hydrochloride has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-4-(Dimethylamino)but-2-enoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide: A commonly used solvent and reagent in organic synthesis.

    N,N-Dimethylacetamide: Another solvent with similar properties to N,N-Dimethylformamide.

    4-(Dimethylamino)benzoic acid: A compound with a similar dimethylamino group but different structural features.

Uniqueness

(Z)-4-(Dimethylamino)but-2-enoic acid hydrochloride is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its combination of a dimethylamino group and a butenoic acid moiety sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

(Z)-4-(dimethylamino)but-2-enoic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H/b4-3-;

InChI Key

UUHNQHFOIVLAQX-LNKPDPKZSA-N

Isomeric SMILES

CN(C)C/C=C\C(=O)O.Cl

Canonical SMILES

CN(C)CC=CC(=O)O.Cl

Origin of Product

United States

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